REACTION_CXSMILES
|
O[C:2]1([CH3:20])[O:6][C:5](=O)[CH:4]=[C:3]1[C:8]1[CH:13]=[C:12]([C:14]([F:17])([F:16])[F:15])[CH:11]=[CH:10][C:9]=1[O:18][CH3:19].O.[NH2:22][NH2:23]>C(O)C>[CH3:19][O:18][C:9]1[CH:10]=[CH:11][C:12]([C:14]([F:17])([F:16])[F:15])=[CH:13][C:8]=1[C:3]1[C:2]([CH3:20])=[N:23][NH:22][C:5](=[O:6])[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC1(C(=CC(O1)=O)C1=C(C=CC(=C1)C(F)(F)F)OC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 90° C. for 16 hours
|
Duration
|
16 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude material purified by silica gel column chromatography (ISCO™ Companion, 50% ethyl acetate in heptane elution)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)C(F)(F)F)C1=CC(NN=C1C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: CALCULATEDPERCENTYIELD | 36.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |